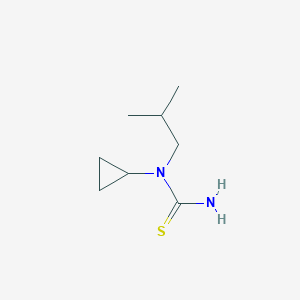![molecular formula C22H19N3S2 B12583103 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine CAS No. 303162-40-5](/img/structure/B12583103.png)
4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine is a complex organic compound that features a thiazole ring fused with a pyridine ring, substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors, dyes, and polymers. Its electronic properties make it suitable for applications in optoelectronic devices.
作用機序
The mechanism of action of 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridine
- 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-3-amine
- 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-4-amine
Uniqueness
The uniqueness of 4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine lies in its specific substitution pattern and the presence of both thiazole and pyridine rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
特性
CAS番号 |
303162-40-5 |
|---|---|
分子式 |
C22H19N3S2 |
分子量 |
389.5 g/mol |
IUPAC名 |
4-[4-(3-methylphenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C22H19N3S2/c1-14-4-3-5-16(12-14)20-21(17-10-11-24-19(23)13-17)27-22(25-20)15-6-8-18(26-2)9-7-15/h3-13H,1-2H3,(H2,23,24) |
InChIキー |
XRTKSWHDOLKWMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)SC)C4=CC(=NC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


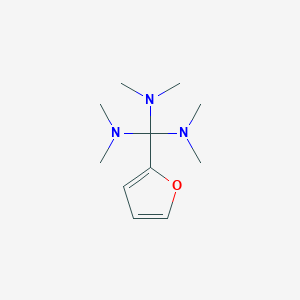
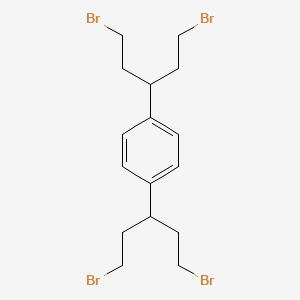
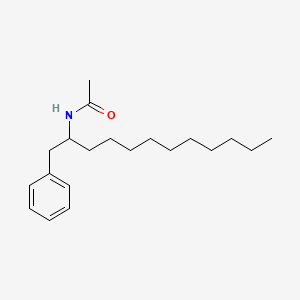

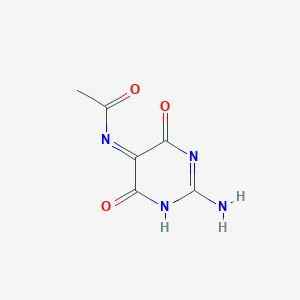
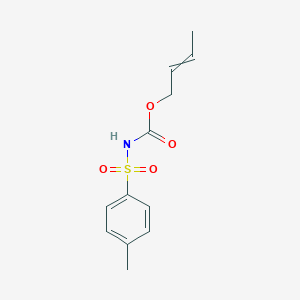
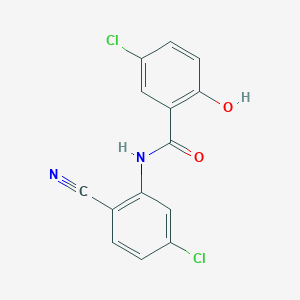
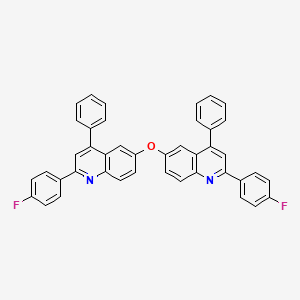
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
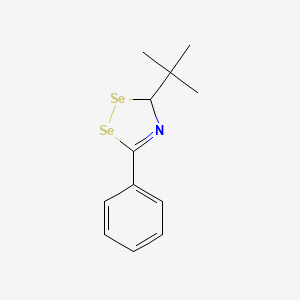
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
